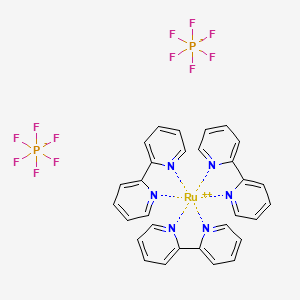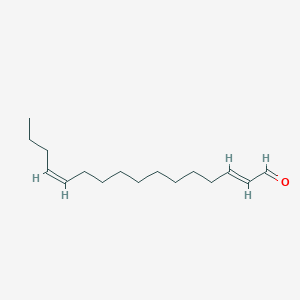
(2E,12Z)-Hexadeca-2,12-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,12Z)-Hexadeca-2,12-dienal is an organic compound with the molecular formula C16H28O It is a type of aldehyde characterized by the presence of two double bonds at the 2nd and 12th positions in the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,12Z)-Hexadeca-2,12-dienal typically involves the use of specific reagents and catalysts to achieve the desired configuration of double bonds. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienal. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the presence of a strong base such as sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2E,12Z)-Hexadeca-2,12-dienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where reagents like halogens (e.g., bromine) add across the double bonds.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride (CCl4) under ambient conditions.
Major Products Formed
Oxidation: Hexadecanoic acid.
Reduction: Hexadecan-2-ol.
Substitution: 2,12-dibromohexadecanal.
Aplicaciones Científicas De Investigación
(2E,12Z)-Hexadeca-2,12-dienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological signaling and as a pheromone in certain insect species.
Medicine: Investigated for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its distinctive odor.
Mecanismo De Acción
The mechanism by which (2E,12Z)-Hexadeca-2,12-dienal exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical events. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
(2E,12Z)-N-(4-methylpentyl)octadeca-2,12-dienamide: Similar in structure but with an amide group instead of an aldehyde.
(2E,12Z,15Z,18Z,21Z,24Z,27Z)-triacontaheptaenoyl-CoA: A longer chain compound with multiple double bonds.
Uniqueness
(2E,12Z)-Hexadeca-2,12-dienal is unique due to its specific configuration of double bonds and its aldehyde functional group. This configuration imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C16H28O |
|---|---|
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
(2E,12Z)-hexadeca-2,12-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-5,14-16H,2-3,6-13H2,1H3/b5-4-,15-14+ |
Clave InChI |
LONIPGWTNKHADU-YQMRQDNGSA-N |
SMILES isomérico |
CCC/C=C\CCCCCCCC/C=C/C=O |
SMILES canónico |
CCCC=CCCCCCCCCC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



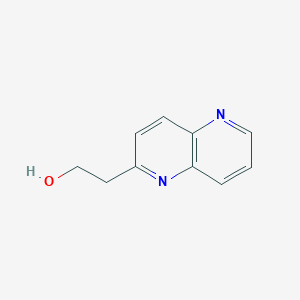
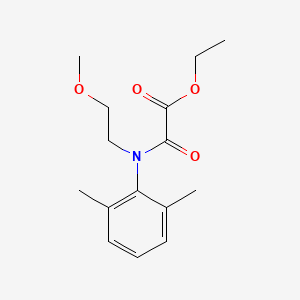
![10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13840736.png)
![[[(2R)-1-[6-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13840741.png)
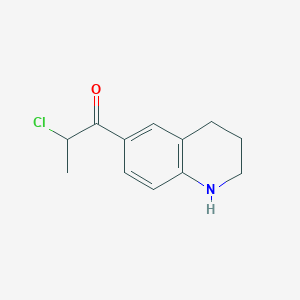
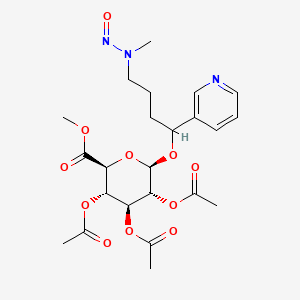
![(1S,2S,3S,5S)-5-(2-Amino-6-methoxy-9H-purin-9-yl)-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol-13C2,15N](/img/structure/B13840782.png)
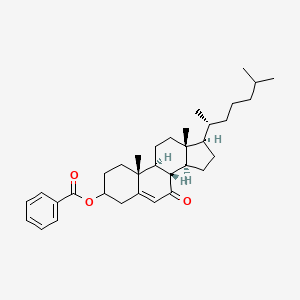


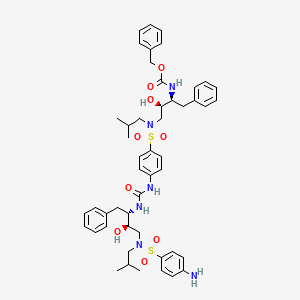
![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol](/img/structure/B13840804.png)
